Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate
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Overview
Description
Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate: This compound is unique due to its specific functional groups and structure.
Other Piperidine Derivatives: Compounds such as piperidine-2-carboxylic acid and its esters share some structural similarities but differ in their functional groups and properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15NO5 |
---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 1-(2-methoxy-2-oxoacetyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-15-9(13)7-5-3-4-6-11(7)8(12)10(14)16-2/h7H,3-6H2,1-2H3 |
InChI Key |
STHCNBCZTGUTTE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C(=O)C(=O)OC |
Origin of Product |
United States |
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